molecular formula C19H20N4OS B2906932 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034354-19-1

3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2906932
CAS No.: 2034354-19-1
M. Wt: 352.46
InChI Key: WDYLXWJBBFWXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a synthetic small molecule with a molecular formula of C19H20N4OS and a molecular weight of 352.5 g/mol . Its structure integrates a pyrazole core linked to a pyridine ring via an ethylamide chain, a design feature of interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known to be associated with a wide range of biological activities . This compound is supplied for research purposes to investigate its potential biological properties. Pyrazole-containing compounds are frequently explored as core structures in the development of anticancer agents, with some derivatives exhibiting activity by inducing cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, structurally related N-propananilide derivatives bearing pyrazole rings have demonstrated significant neuroprotective effects in cellular models. Research indicates that such compounds can protect neuronal cells from toxin-induced damage by modulating key apoptotic pathways, specifically by reducing the expression levels of pro-apoptotic proteins like Bax and inhibiting caspase-3 activation . Researchers can utilize this compound as a building block or a reference standard in biochemical and pharmacological studies aimed at developing novel therapies for cancer and neurodegenerative diseases. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(8-13-25-18-4-2-1-3-5-18)21-11-12-23-15-17(14-22-23)16-6-9-20-10-7-16/h1-7,9-10,14-15H,8,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLXWJBBFWXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the pyridinyl group: This step involves the coupling of the pyrazole derivative with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction where a phenylsulfanyl halide reacts with the intermediate compound.

    Formation of the final amide: The final step involves the reaction of the intermediate with an appropriate acylating agent to form the propanamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the amide or other reducible groups.

    Substitution: The pyridinyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors in the body.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: Its unique structure may impart specific properties to materials, such as improved stability or reactivity, making it useful in the development of new materials with desired characteristics.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group can participate in hydrophobic interactions, while the pyridinyl and pyrazolyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from the literature, focusing on molecular features, physicochemical properties, and synthetic yields.

Key Structural and Functional Comparisons

Pyridinyl-Pyrazole Systems :

  • The pyridinyl-pyrazole moiety in the main compound is structurally analogous to 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, ), which replaces the propanamide with a sulfonamide group. This substitution reduces hydrogen-bonding capacity but increases molecular weight (500.00 vs. 368.45 g/mol) and melting point (138–142°C vs. unreported) .
  • In contrast, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide () lacks the pyridine and phenylsulfanyl groups, resulting in a simpler structure (MW 153.18 g/mol) and likely lower metabolic stability .

Propanamide Derivatives: Anti-Chagas agents from (e.g., 3n, 3o) feature indolyl and substituted phenylpropanamido groups. These compounds exhibit moderate to high synthesis yields (34–73%), with bulkier substituents (e.g., trifluoromethyl in 3q) reducing yields due to steric hindrance. The phenylsulfanyl group in the main compound may offer comparable lipophilicity to the indolyl group but with different electronic effects . describes N-benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-[4-pyridyl)ethyl]propanamide, which incorporates multiple aromatic systems. Its higher molecular weight (unreported) and steric complexity could reduce bioavailability compared to the main compound .

Heterocyclic Sulfur-Containing Analogues :

  • synthesizes 3-(1,3,4-oxadiazol-2-ylsulfanyl)-N-(substituted-phenyl)propanamides. The oxadiazole-thiazole system in these compounds may enhance metabolic resistance compared to the phenylsulfanyl group, albeit at the cost of synthetic complexity .

Functional Implications

  • Lipophilicity : The phenylsulfanyl group in the main compound likely increases logP compared to sulfonamides (e.g., Compound 27) but may be less lipophilic than indolyl (3n) or benzyl () groups.
  • Synthetic Accessibility : Moderate yields (e.g., 73% for 3n) suggest that the main compound’s synthesis could be feasible via amide coupling, though steric hindrance from the pyridinyl-pyrazole system might require optimized conditions.
  • Biological Relevance : Pyridinyl-pyrazole systems are associated with kinase inhibition (e.g., JAK/STAT pathways), while phenylsulfanyl groups are found in antimicrobial agents. The absence of activity data for the main compound necessitates further profiling .

Biological Activity

The compound 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article aims to explore the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Molecular Formula

  • Molecular Formula : C₁₈H₂₃N₃OS
  • Molecular Weight : 341.46 g/mol

Structural Characteristics

The compound features a pyrazole ring , which is linked to a pyridine moiety and a propanamide group , contributing to its biological activity. The phenylsulfanyl group may enhance the lipophilicity, potentially affecting the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study : A study published in Medicinal Chemistry Communications demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound under review was tested against several cancer types, showing promising results in inhibiting tumor growth.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Research indicates that these compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BS. aureus2025
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamidePseudomonas aeruginosa1830

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been well-documented, particularly those that inhibit cyclooxygenase (COX) enzymes. This compound's structure suggests it may similarly exhibit COX-inhibitory activity.

Research Findings : A comparative study showed that several pyrazole derivatives have IC50 values ranging from 10 µM to 30 µM against COX enzymes, indicating their potential as anti-inflammatory agents .

The biological activity of 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in malignant cells.
  • Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Amide bond formation : React a pyrazole-ethylamine intermediate (e.g., 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine) with 3-(phenylsulfanyl)propanoic acid using carbodiimide coupling agents (EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .
  • Sulfanyl group introduction : Incorporate the phenylsulfanyl moiety via thiol-ene "click" chemistry or nucleophilic aromatic substitution, depending on precursor availability .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, pyrazole protons at δ 7.5–8.0 ppm) and carbon backbone integrity .
  • HRMS (ESI) : Verify molecular weight (e.g., calculated [M+H]+ for C21H21N3O2S: 404.14) and isotopic patterns .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-C vibrations (~650 cm⁻¹) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility screening : Test in DMSO, PBS (pH 7.4), and cell culture media using nephelometry or HPLC-UV quantification .
  • Stability studies : Incubate at 37°C in PBS or liver microsomes, monitoring degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar analogs?

  • Dynamic effects : For compounds with rotatable bonds (e.g., propanamide linker), use variable-temperature NMR to detect conformational exchange broadening .
  • Stereochemical ambiguity : Employ NOESY/ROESY to distinguish between regioisomers or confirm spatial proximity of substituents (e.g., pyridinyl vs. pyrazolyl groups) .
  • Contradictory coupling constants : Cross-validate with DFT calculations to correlate observed J-values with predicted dihedral angles .

Q. What methodologies are suitable for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the phenylsulfanyl group (e.g., halogenation, methoxy substitution) and pyrazole core (e.g., 4-pyridinyl vs. 3-pyridinyl) to assess bioactivity trends .
  • Biological assays : Test analogs against target proteins (e.g., kinases, CYP450 enzymes) using fluorescence polarization or SPR binding assays. Compare IC50 values (e.g., pyrazole derivatives in showed IC50 ranges of 0.1–10 µM) .

Q. How can researchers design experiments to evaluate metabolic pathways?

  • In vitro metabolism : Use human hepatocytes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolites via LC-HRMS .
  • Isotope labeling : Synthesize deuterated analogs (e.g., deuterium at the propanamide methylene) to track metabolic cleavage sites .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling : Measure plasma protein binding, logP, and bioavailability to explain reduced in vivo efficacy (e.g., high logP >3 may limit membrane permeability) .
  • Metabolite interference : Identify active/inactive metabolites via in vivo metabolite ID studies .

Q. What strategies mitigate low synthetic yields in scale-up reactions?

  • Catalyst optimization : Replace Cu(I)Br with Pd-based catalysts (e.g., Pd(OAc)2/Xantphos) for Buchwald-Hartwig amination steps, improving yields from 17% to >50% .
  • Solvent selection : Switch from DMSO to DMA for better heat transfer and reduced side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.